(R)-acetoin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(R)-acetoin in Microbial Fermentation

(R)-acetoin is a chiral molecule, meaning it has a mirror image counterpart, (S)-acetoin. In scientific research, the focus is often on (R)-acetoin due to its prevalence in biological processes. It plays a significant role in the butanediol cycle, a fermentation pathway utilized by various microorganisms. During fermentation, (R)-acetoin acts as an intermediate product. Bacteria like Klebsiella pneumoniae, Serratia marcescens, Lactococcus lactis, and Bacillus species can naturally synthesize (R)-acetoin [].

Production of (R)-acetoin

Traditionally, (R)-acetoin has been produced from petrochemicals, a process that is expensive and unsustainable. Scientific research is now focused on developing methods for large-scale, cost-effective production through microbial fermentation using renewable substrates like glucose. Researchers have achieved promising results through metabolic engineering of bacteria. For instance, by disrupting the acetoin degradation pathway in Klebsiella pneumoniae, scientists were able to significantly increase (R)-acetoin accumulation. Similarly, metabolically engineered Lactococcus lactis strains have shown the ability to produce high yields of enantiopure (R)-acetoin [].

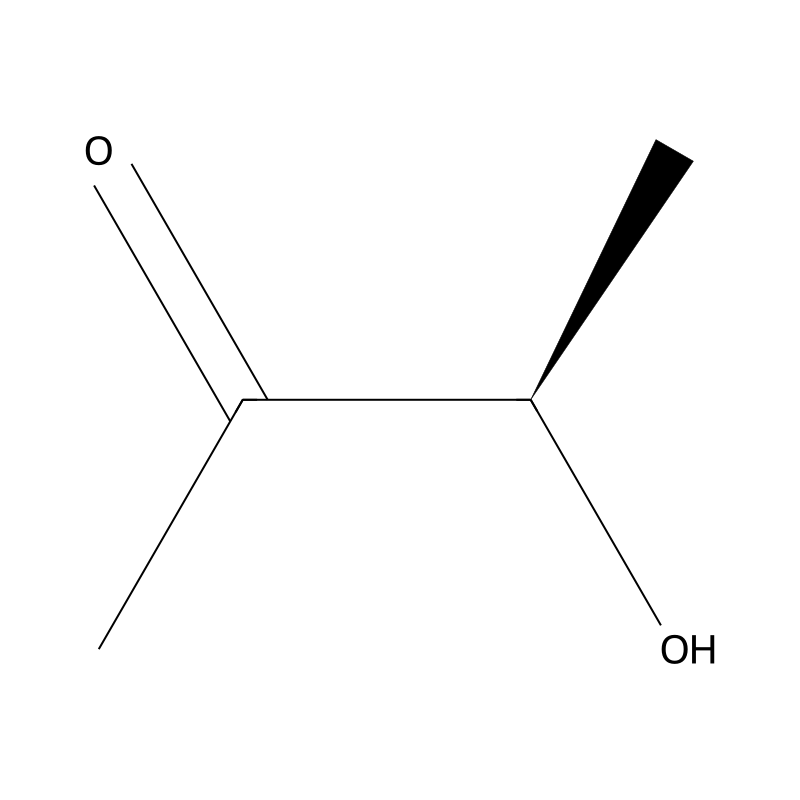

(R)-acetoin, also known as (R)-2-acetoin or (R)-3-hydroxy-2-butanone, is a chiral organic compound with the molecular formula and a molecular weight of approximately 88.11 g/mol. It is classified as an acyloin, which is characterized by the presence of an alpha-hydroxy ketone structure. This compound plays a significant role in various metabolic pathways, particularly in the fermentation processes of certain microorganisms like Lactococcus lactis and Saccharomyces cerevisiae .

- Conversion to Diacetyl:This reaction is catalyzed by diacetyl reductase, an enzyme that facilitates the reduction of (R)-acetoin to diacetyl .

- Formation from Pyruvate:

The biosynthesis of (R)-acetoin begins with the decarboxylative condensation of two pyruvate molecules to form alpha-acetolactate, which is then converted into (R)-acetoin through the action of alpha-acetolactate decarboxylase . - Reversible Reactions:

In addition to its conversion to diacetyl, (R)-acetoin can also be involved in reversible reactions leading to the formation of other compounds such as 2,3-butanediol .

(R)-acetoin exhibits various biological activities and functions as a metabolic intermediate in microorganisms. It is notably involved in the butanediol fermentation pathway, contributing to the production of 2,3-butanediol and other fermentation products. In mammals, it is metabolized to carbon dioxide . The compound's role as a precursor for optically active materials makes it significant in biochemistry and industrial applications .

Several methods have been developed for synthesizing (R)-acetoin:

- Microbial Fermentation: Utilizing strains of Lactococcus lactis or Saccharomyces cerevisiae, researchers have optimized fermentation processes to enhance the yield of (R)-acetoin from glucose or other sugars by blocking competing pathways .

- Enzymatic Synthesis: Enzymatic routes involving specific dehydrogenases can facilitate the conversion of substrates like pyruvate into (R)-acetoin under controlled conditions, often resulting in high stereoisomeric purity .

- Chemical Synthesis: Chemical methods may also be employed to synthesize (R)-acetoin through various organic reactions involving ketones and aldehydes .

(R)-acetoin has diverse applications across various fields:

- Food Industry: It serves as a flavoring agent due to its buttery aroma and taste.

- Biotechnology: As a platform chemical, it is used for synthesizing other valuable compounds, including pharmaceuticals and agrochemicals.

- Cosmetics: Its moisturizing properties make it suitable for use in cosmetic formulations.

- Research: It is utilized in studies related to metabolic engineering and fermentation technology .

Interaction studies involving (R)-acetoin primarily focus on its metabolic pathways and enzyme interactions. Research has shown that it interacts with various enzymes such as diacetyl reductase and alcohol dehydrogenases, influencing the production rates of related compounds like diacetyl and 2,3-butanediol . These interactions are crucial for understanding its role in microbial metabolism and potential applications in bioprocessing.

(R)-acetoin can be compared with several similar compounds that share structural or functional characteristics:

| Compound Name | Structure Type | Key Characteristics |

|---|---|---|

| Diacetyl | Dicarbonyl compound | A volatile compound with a strong buttery flavor; produced from (R)-acetoin. |

| 2,3-Butanediol | Alcohol | A product of fermentation that can be derived from (R)-acetoin; used as a solvent and fuel additive. |

| Acetaldehyde | Aldehyde | A precursor in the synthesis of (R)-acetoin; involved in various metabolic pathways. |

| Alpha-Acetolactate | Beta-keto acid | An intermediate formed during the biosynthesis of (R)-acetoin from pyruvate. |

The uniqueness of (R)-acetoin lies in its specific stereochemistry and its dual role as both a product and precursor within metabolic pathways, distinguishing it from its structural analogs .

(R)-Acetoin, first identified in the early 20th century, emerged as a critical metabolite in bacterial fermentation studies. Its discovery is intertwined with the development of microbiological assays, notably the Voges–Proskauer test, which detects acetoin production in bacteria such as Leuconostoc citrovorum and Bacillus cereus. Early research by Busse and Kandler (1961) elucidated its biosynthesis pathway in Leuconostoc, revealing its role in pH regulation during glucose fermentation. By the mid-20th century, acetoin was recognized as a key component of the 2,3-butanediol cycle, a metabolic strategy to avoid cytoplasmic acidification in fermentative microorganisms.

Chemical Classification and Nomenclature

(R)-Acetoin (IUPAC: (3R)-3-hydroxybutan-2-one) is a chiral, four-carbon acycloin with the molecular formula C₄H₈O₂. Its structure features a hydroxyl group at the third carbon and a ketone group at the second carbon, conferring stereospecificity (Fig. 1). Synonyms include:

- Dimethylketol

- (R)-2-Acetoin

- (R)-3-Hydroxy-2-butanone

The (R)-enantiomer is biologically predominant, synthesized via microbial pathways involving α-acetolactate decarboxylase.

Significance in Metabolic Biochemistry

(R)-Acetoin serves dual roles in microbial metabolism:

- Energy Storage: Neutralizes acidic byproducts (e.g., acetic acid) during exponential growth, maintaining cytoplasmic pH.

- Redox Balance: Integrated into the 2,3-butanediol cycle, it regenerates NAD⁺ through reversible reduction to 2,3-butanediol, crucial under anaerobic conditions.

In Bacillus subtilis, acetoin synthesis diverts pyruvate from mixed-acid fermentation, while in Sulfolobus solfataricus, an archaeal acetoin dehydrogenase complex converts it to acetyl-CoA.

Overview of Contemporary Research Landscape

Recent advances focus on metabolic engineering to optimize (R)-acetoin production:

Applications span food flavoring (buttery aroma) and biopharmaceuticals (chiral intermediate). Innovations like adaptive laboratory evolution have enhanced microbial tolerance, enabling industrial-scale production.

Metabolic Pathways and Enzymatic Synthesis

Biosynthesis in Microorganisms

(R)-Acetoin originates from pyruvate via two enzymatic steps:

- α-Acetolactate Synthase (ALS): Condenses two pyruvate molecules into α-acetolactate.

- α-Acetolactate Decarboxylase (ALD): Decarboxylates α-acetolactate to (R)-acetoin.

In Leuconostoc citrovorum, glucose fermentation triggers acetoin accumulation, while pyruvate supplementation enhances yield.

Archaeal Acetoin Dehydrogenase Complex

The hyperthermophile Sulfolobus solfataricus employs a novel acetoin dehydrogenase complex (ADC), structurally analogous to pyruvate dehydrogenase. Unlike bacterial systems, ADC directly converts acetoin to acetyl-CoA without decarboxylation, enabling energy conservation in extreme environments.

Industrial Production and Applications

Microbial Engineering Breakthroughs

- Cofactor Balancing: Saccharomyces cerevisiae strains expressing Lactococcus lactis NADH oxidase achieve 101.3 g/L (R)-acetoin, mitigating redox imbalance.

- Genome-Scale Modeling: Corynebacterium glutamicum engineered via flux balance analysis attains 96.2 g/L, the highest reported titer.

Food and Cosmetic Industries

(R)-Acetoin’s buttery flavor profiles it as a GRAS additive in baked goods, dairy products, and e-cigarettes. Recent scrutiny focuses on its presence in flavored vaping liquids, with 46/51 tested products containing acetoin.

Molecular Structure and Configuration

(R)-acetoin, systematically named (3R)-3-hydroxybutan-2-one, is an organic compound with the molecular formula C₄H₈O₂ and a molecular weight of 88.1051 g/mol [1] [2]. The compound belongs to the class of organic compounds known as acyloins, which are characterized by containing an alpha hydroxy ketone functional group [3]. The structure consists of a four-carbon chain with a ketone group at the second carbon position and a hydroxyl group at the third carbon position [1].

The molecular structure features a chiral center at the third carbon atom, which bears both a hydroxyl group and a hydrogen atom [2]. The International Union of Pure and Applied Chemistry nomenclature identifies this compound as (3R)-3-hydroxybutan-2-one, while alternative names include (R)-dimethylketol, (R)-2-acetoin, and (R)-3-hydroxy-2-butanone [1] [8]. The canonical Simplified Molecular Input Line Entry System representation is CC(C(=O)C)O, while the isomeric form is CC@HO [2].

The compound exhibits a monoisotopic mass of 88.0524295 Da [3] [5]. The InChI identifier is InChI=1S/C4H8O2/c1-3(5)4(2)6/h3,5H,1-2H3/t3-/m1/s1, with the corresponding InChI Key being ROWKJAVDOGWPAT-GSVOUGTGSA-N [3] [5]. This specific stereochemical configuration distinguishes (R)-acetoin from its enantiomeric counterpart and the racemic mixture.

Stereochemistry and Chiral Properties

Enantiomeric Forms of Acetoin

Acetoin exists in two stereoisomeric forms: (3R)-acetoin and (3S)-acetoin, which are non-superimposable mirror images of each other [9] [10]. Native microorganisms generally produce acetoin as a mixture of these two stereoisomers, with (R)-acetoin being predominant and (S)-acetoin existing as a minor by-product [10]. The enantiomeric forms demonstrate similar olfactory properties, with both possessing comparable aromatic characteristics [9].

Research has demonstrated that engineered Escherichia coli strains can produce (R)-acetoin with high enantiomeric purity, achieving concentrations of 81.62 g/L with an enantiomeric purity of 96.5% through fed-batch fermentation processes [6]. Similarly, biocatalytic systems have been developed to produce (S)-acetoin with enantiomeric purities reaching 99.5% [10]. The stereoselective production of these enantiomers has become increasingly important for pharmaceutical applications and the synthesis of optically active compounds [7].

The stereochemical configuration significantly influences the biological activity and applications of each enantiomer [7]. Both stereoisomers find potential applications in pharmaceutical industry synthesis, agriculture, and the production of optically active α-hydroxyketone derivatives [7]. The development of methods for producing each enantiomer with high optical purity has become a focus of biotechnological research [6] [7].

Optical Rotation and Chiroptical Properties

The optical rotation properties of acetoin compounds vary depending on their stereochemical configuration and measurement conditions [11] [12]. Commercial preparations of racemic acetoin typically show optical rotation values of 0°, reflecting the equal mixture of both enantiomers [11]. However, the specific optical rotation values for pure (R)-acetoin have not been consistently reported in available analytical specifications [12].

The chiroptical properties of acetoin are influenced by the presence of the asymmetric carbon at the third position of the molecule [9]. The measurement of optical rotation serves as a critical parameter for determining enantiomeric purity in analytical applications [10]. Gas chromatography with flame ionization detection has been employed to determine enantiomeric composition, with specific retention times for each enantiomer: (–)-R-acetoin at 3.39 minutes and (+)-S-acetoin at 3.57 minutes under specific analytical conditions [47].

Physical and Chemical Properties

Thermodynamic Parameters

(R)-acetoin exhibits specific thermodynamic characteristics that define its physical behavior under various conditions [13] [15]. The melting point of the monomeric form is reported at 15°C, while the compound exists as a liquid at room temperature [15] [21]. The boiling point is established at 148°C under standard atmospheric pressure conditions [15] [20].

| Thermodynamic Property | Value | Units | Reference |

|---|---|---|---|

| Melting Point (monomer) | 15 | °C | [15] |

| Boiling Point | 148 | °C | [15] [20] |

| Density at 25°C | 1.013 | g/mL | [15] [20] |

| Vapor Pressure at 20°C | 86 | hPa | [15] |

| Flash Point | 47 | °C | [9] |

The heat capacity values demonstrate temperature dependence, ranging from 146.25 J/mol×K at 436.53 K to 183.06 J/mol×K at 614.26 K [13]. The enthalpy of vaporization is calculated at 47.53 kJ/mol using predictive methods [13]. Additional thermodynamic parameters include a critical temperature of 614.26 K and critical pressure of 4829.24 kPa [13].

The compound exhibits hygroscopic properties, readily absorbing moisture from the atmosphere [20]. The refractive index at 20°C is reported in the range of 1.4170 to 1.4220 [12] [21]. These thermodynamic parameters are essential for understanding the behavior of (R)-acetoin in various industrial and analytical applications.

Solubility Profiles

(R)-acetoin demonstrates excellent miscibility with water and various organic solvents [19] [20] [21]. The compound shows complete solubility in water, with reported solubility values indicating ready dissolution in aqueous media [19] [21]. This high water solubility is attributed to the presence of both hydroxyl and carbonyl functional groups, which facilitate hydrogen bonding interactions with water molecules.

| Solvent System | Solubility | Notes | Reference |

|---|---|---|---|

| Water | Miscible | Complete solubility | [19] [20] |

| Ethanol | Miscible | Complete solubility | [20] |

| Propylene Glycol | Miscible | Complete solubility | [20] |

| Glycerine | Miscible | Complete solubility | [20] |

| Acetone | Soluble | Good solubility | [21] |

| Hydrocarbons | Poor | Limited solubility | [20] |

The compound exhibits excellent solubility in polar organic solvents including ethanol, propylene glycol, and glycerine [20]. Conversely, (R)-acetoin shows poor solubility in hydrocarbon solvents, reflecting its polar nature [20]. The LogP value of -0.91 indicates the compound's hydrophilic character [9]. These solubility characteristics make (R)-acetoin suitable for various formulation applications in food, pharmaceutical, and cosmetic industries.

Stability and Reactivity Patterns

The stability of (R)-acetoin is significantly influenced by environmental conditions and the presence of reactive functional groups [22] [26]. Research has demonstrated that acetoin exhibits cytotoxic properties at elevated concentrations, with the keto group being implicated in its reactivity and potential mutagenic effects [22] [26]. The compound can damage DNA and proteins through its reactive carbonyl functionality [26].

Studies have shown that acetoin toxicity is directly related to its keto group, as evidenced by comparative analysis with related compounds [26]. The reduced form of acetoin, 2,3-butanediol, demonstrates significantly lower toxicity, while the oxidized form, diacetyl, exhibits enhanced toxicity [26]. These findings indicate that the oxidation state of the carbonyl group critically influences the compound's reactivity profile.

The compound undergoes degradation through oxidative cleavage pathways, yielding acetate and acetaldehyde as primary products [27]. This degradation occurs through direct cleavage without prior oxidation to diacetyl, requiring thiamine pyrophosphate as a cofactor [27]. The stability of (R)-acetoin is also affected by storage conditions, with recommendations for storage at 2-8°C in tightly closed containers protected from light [20] [21].

Environmental factors such as temperature, pH, and the presence of metal ions can influence the stability and reactivity of (R)-acetoin [22]. The compound tends to dimerize upon storage, a process that can be reversed by gentle heating not exceeding 60°C [19]. These stability considerations are crucial for maintaining product quality in commercial applications and analytical procedures.

Spectroscopic Characterization

Mass Spectrometry Profiles

Mass spectrometric analysis of (R)-acetoin reveals characteristic fragmentation patterns that facilitate its identification and quantification [29] [31]. The molecular ion peak appears at m/z 88, corresponding to the molecular weight of the compound [31]. The base peak in electron ionization mass spectrometry occurs at m/z 45 with 99.99% relative intensity, representing a significant fragmentation product [31].

| m/z Value | Relative Intensity (%) | Fragment Assignment | Reference |

|---|---|---|---|

| 88 | 7.6 | [M]⁺ | [31] |

| 45 | 99.99 | Base peak | [31] |

| 43 | 71.49 | [CH₃CO]⁺ | [31] |

| 27 | 13.43 | [CHO]⁺ | [31] |

| 29 | 11.99 | [CHO]⁺ | [31] |

| 15 | 14.38 | [CH₃]⁺ | [31] |

The fragmentation pattern includes prominent peaks at m/z 43 (71.49% intensity), m/z 27 (13.43% intensity), and m/z 29 (11.99% intensity) [31]. The peak at m/z 43 corresponds to the acetyl fragment [CH₃CO]⁺, which is characteristic of compounds containing the acetyl functional group [31]. Additional fragmentation produces peaks at m/z 15, representing the methyl cation [CH₃]⁺ [31].

Gas chromatography-mass spectrometry analysis provides retention time data that varies depending on column type and analytical conditions [14]. The compound exhibits retention indices ranging from 1271 to 1320 depending on the specific analytical column and temperature programming used [14]. These mass spectrometric signatures serve as definitive identification criteria for (R)-acetoin in complex matrices.

Nuclear Magnetic Resonance Data

Nuclear magnetic resonance spectroscopy provides detailed structural information for (R)-acetoin through both proton and carbon-13 spectra [33] [34] [35]. Proton nuclear magnetic resonance analysis reveals distinct chemical shift regions corresponding to different proton environments within the molecule [33] [34]. The hydroxyl proton typically appears in the region of 4.1-4.3 ppm, while methyl group protons are observed at 1.3-1.4 ppm .

| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Integration | Reference |

|---|---|---|---|---|

| -OH | 4.27-4.30 | quartet | 1H | [34] |

| -CH(OH)- | 4.24-4.30 | quartet | 1H | [34] |

| -CH₃ (ketone) | 2.22 | singlet | 3H | [34] |

| -CH₃ (alcohol) | 1.38-1.42 | doublet | 3H | [34] |

The proton nuclear magnetic resonance spectrum in deuterated chloroform shows the hydroxyl-bearing carbon proton as a quartet around 4.27 ppm due to coupling with the adjacent methyl group [34]. The ketone methyl group appears as a singlet at approximately 2.22 ppm, while the alcohol-adjacent methyl group displays a doublet pattern at 1.38-1.42 ppm [34]. These chemical shifts and coupling patterns are consistent with the proposed molecular structure and stereochemistry.

Carbon-13 nuclear magnetic resonance spectroscopy would be expected to show signals for the four distinct carbon environments: the ketone carbon, the hydroxyl-bearing carbon, and the two methyl carbons [36]. However, specific carbon-13 data for (R)-acetoin are limited in the available literature, with most studies focusing on proton nuclear magnetic resonance characterization [35] [37].

Infrared Spectroscopy Patterns

Infrared spectroscopy of (R)-acetoin reveals characteristic absorption bands corresponding to the functional groups present in the molecule [40] [41] [43]. The compound exhibits a strong carbonyl stretch typical of ketones, along with hydroxyl group absorptions characteristic of secondary alcohols [40]. The gas-phase infrared spectrum provides detailed vibrational information that serves as a fingerprint for compound identification [40] [43].

The hydroxyl group typically produces a broad absorption band in the region of 3200-3600 cm⁻¹, while the carbonyl group generates a strong, sharp absorption around 1700-1720 cm⁻¹ [41]. Carbon-hydrogen stretching vibrations appear in the 2800-3000 cm⁻¹ region, and various bending and skeletal vibrations occur in the fingerprint region below 1500 cm⁻¹ [41].

The infrared spectroscopic analysis has been employed in analytical applications for acetoin detection in complex matrices such as wine [42]. Fourier-transform infrared spectroscopy has demonstrated utility in quantitative analysis, with partial least squares regression models achieving correlation coefficients greater than 0.90 for acetoin determination [42]. These spectroscopic methods provide rapid and reliable analytical approaches for (R)-acetoin characterization.

GC-MS Analytical Signatures

Gas chromatography-mass spectrometry represents the primary analytical method for (R)-acetoin analysis in various matrices [44] [45] [46]. The compound exhibits specific retention times that depend on column type, temperature programming, and carrier gas conditions [45] [47]. Under typical analytical conditions using a polar column, (R)-acetoin elutes with retention times ranging from approximately 11.0 to 11.8 minutes [44].

| Analytical Parameter | Value/Range | Conditions | Reference |

|---|---|---|---|

| Retention Time | 11.0-11.8 min | Polar column, temperature programming | [44] |

| Detection Limit | 0.05-1.27 mg/kg | Various matrices | [44] |

| Quantitation Limit | 0.17-4.25 mg/kg | Various matrices | [44] |

| Linear Range | 0.2-2.0 mg/L | Standard solutions | [44] |

| Correlation Coefficient | >0.999 | Calibration curve | [44] |

The method demonstrates excellent linearity over the concentration range of 0.2 to 2.0 mg/L, with correlation coefficients exceeding 0.999 [44]. Detection limits vary depending on the sample matrix, ranging from 0.05 mg/kg for simple solutions to 1.27 mg/kg for complex matrices [44]. The quantitation limits follow similar trends, with values between 0.17 and 4.25 mg/kg depending on analytical conditions [44].

Gas chromatography-ion mobility spectrometry has emerged as an alternative analytical approach, offering enhanced selectivity for (R)-acetoin detection [45]. This technique employs specific drift tube conditions with nitrogen as carrier and drift gas, providing rapid analysis with total run times of 10 minutes [45]. The method has been successfully applied to detect acetoin in various biological and food matrices [45].